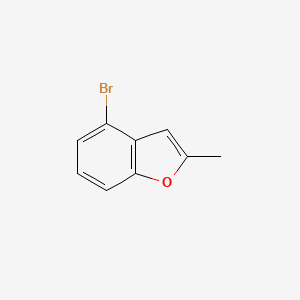
methyl 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylate” is a complex organic compound. The cyclopropyl group in the compound is a chemical structure derived from cyclopropane and is typically produced in a cyclopropanation reaction . The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a key step in the synthesis process . Additionally, cyclopropanation reactions are crucial in the formation of the cyclopropyl group .
Molecular Structure Analysis
The molecular structure of this compound is influenced by the cyclopropyl and carbonyl groups. Due to the high electronegativity of the oxygen atom in the carbonyl group, the compound is polar in nature . The cyclopropyl group adds to the complexity of the structure .
Chemical Reactions Analysis
The compound, due to its cyclopropyl and carbonyl groups, can undergo a variety of chemical reactions. Cyclopropanation is a common reaction for cyclopropyl groups . Carbonyl compounds, due to the high electronegativity of the oxygen atom, open possibilities for many types of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are influenced by its molecular structure. The compound is polar due to the presence of the carbonyl group . The cyclopropyl group adds to the complexity of the structure, influencing its physical and chemical properties .
科学的研究の応用
Chemical Synthesis and Catalysis
Synthesis of Methyl 4-Aminopyrrole-2-Carboxylates : A study by Galenko et al. (2015) demonstrated a one-pot synthesis method for methyl 4-aminopyrrole-2-carboxylates, involving a relay catalytic cascade reaction. This method introduces substituents at the pyrrole nitrogen via nucleophilic reaction and allows the production of methyl 4-piperidinopyrrole-2-carboxylates (Galenko et al., 2015).
Crystal Structure Determination : Silva et al. (2012) worked on the crystal structure of functionalized pyrroles, including derivatives similar to methyl 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylate, to explore their potential as antitumoral agents. They utilized synchrotron X-ray powder diffraction data for this purpose (Silva et al., 2012).
Synthesis of Therapeutically Relevant Derivatives : Rochais et al. (2004) described the synthesis of methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates, useful as building blocks in medicinal chemistry. This synthesis paves the way for creating nitrogen heterocycles with potential therapeutic interest (Rochais et al., 2004).
Potential Pharmaceutical Applications
Antimicrobial Agents : Hublikar et al. (2019) synthesized novel methyl 1H-pyrrole-3-carboxylate derivatives, demonstrating significant antimicrobial properties. These findings suggest potential applications in developing new therapeutic tools (Hublikar et al., 2019).
Synthesis of α-Aminopyrrole Derivatives : Galenko et al. (2019) developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates, leading to the creation of pyrrolo[1,2-a]pyrimidine-7-carboxylates and 2-diazo-2H-pyrrole-4-carboxylates. These compounds have potential utility in synthesizing pyrrole-containing products for pharmaceutical applications (Galenko et al., 2019).
Safety and Hazards
特性
IUPAC Name |
methyl 4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)8-4-7(5-11-8)9(12)6-2-3-6/h4-6,11H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKUXUKWKVFIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-bromophenyl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B3015138.png)
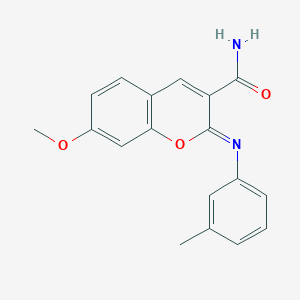
![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3015140.png)


![N'-[(E)-(4-fluorophenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B3015147.png)
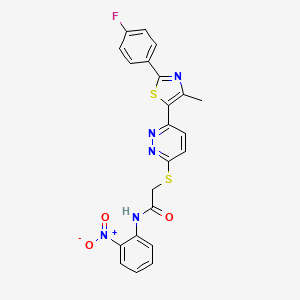
![N-[(furan-2-yl)methyl]-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B3015149.png)
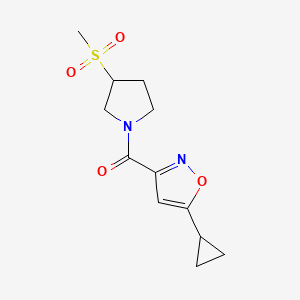
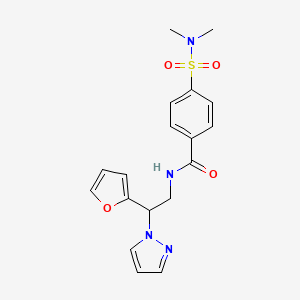

![3-amino-N-ethyl-4-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzamide](/img/structure/B3015156.png)
